1-Cyclopropyl-1-methoxypropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

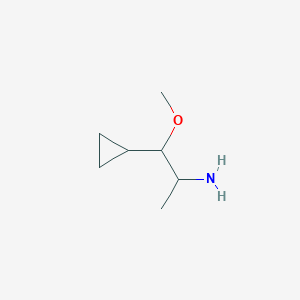

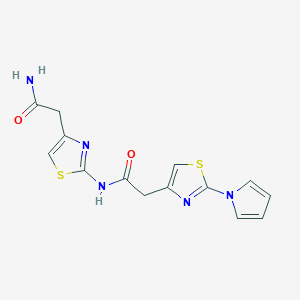

“1-Cyclopropyl-1-methoxypropan-2-amine” is a chemical compound that contains a cyclopropyl group, which is a structure derived from cyclopropane . It also contains a methoxy group and an amine group .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-1-methoxypropan-2-amine” includes a cyclopropyl group, a methoxy group, and an amine group . The cyclopropyl group is a ring of three carbon atoms, which is highly strained due to its unfavored bond angles .Physical And Chemical Properties Analysis

“1-Cyclopropyl-1-methoxypropan-2-amine” is a liquid at room temperature . Its molecular weight is 129.2 .Scientific Research Applications

Synthesis of CRF-1 Receptor Antagonists

1-Cyclopropyl-1-methoxypropan-2-amine is identified as a key chiral intermediate in synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. The study by Parker et al. (2012) utilized a chemoenzymatic route for its preparation, highlighting its significance in medicinal chemistry (Parker et al., 2012).

Catalytic Amination

Bassili and Baiker (1990) studied the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, producing 2-amino-1-methoxypropane, a compound closely related to 1-cyclopropyl-1-methoxypropan-2-amine. This study demonstrates the compound's relevance in catalysis and organic synthesis (Bassili & Baiker, 1990).

Enantioselective Synthesis in Medicinal Chemistry

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as studied by Lifchits and Charette (2008), indicates the compound's potential in enantioselective synthesis, particularly for the production of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Formation of Cyclopropylamines

Research by Gillaspy et al. (1995) on the formation of cyclopropylamines, including tricyclopropylamine, underscores the compound's importance in creating novel cyclopropyl-containing amines, a significant area in organic chemistry (Gillaspy et al., 1995).

Antiproliferative Activity in Cancer Research

Lu et al. (2021) synthesized a molecule with 1-cyclopropyl-1-methoxypropan-2-amine structure showing antiproliferative activity against cancer cell lines, indicating its potential in cancer research and treatment (Lu et al., 2021).

CuH-Catalyzed Hydroamination

Feng et al. (2019) explored the CuH-catalyzed hydroamination of strained trisubstituted alkenes, producing polysubstituted aminocyclobutanes and aminocyclopropanes. This method is crucial for synthesizing biologically active compounds containing cyclopropane and amine substructures (Feng et al., 2019).

properties

IUPAC Name |

1-cyclopropyl-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(8)7(9-2)6-3-4-6/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJVVNRHAQCAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1-methoxypropan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2603712.png)

![Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2603713.png)

![4-[6-Fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2603714.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603718.png)

![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2603724.png)

![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2603727.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)